molecular formula C18H19N5O2S2 B4501607 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4501607
M. Wt: 401.5 g/mol
InChI Key: YKRGZDSLXZWJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone-thiadiazole hybrid with a methylsulfanylphenyl substituent on the pyridazinone core and an isopropyl-substituted thiadiazole moiety linked via an acetamide bridge. Its structural complexity confers unique physicochemical and pharmacological properties, particularly in antiproliferative and anti-inflammatory activities . The pyridazinone scaffold is known for modulating kinase inhibition, while the thiadiazole ring enhances metabolic stability and bioavailability .

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-11(2)17-20-21-18(27-17)19-15(24)10-23-16(25)9-8-14(22-23)12-4-6-13(26-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGZDSLXZWJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinones, and various substituted phenyl derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s bioactivity and chemical behavior can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or linker groups. Below is a detailed comparison based on synthesis routes, bioactivity, and structural features:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Bioactivity (IC₅₀ / µM) Yield (%) Reference
Target Compound Pyridazinone + Thiadiazole 4-(Methylsulfanyl)phenyl; Isopropyl-thiadiazole Antiproliferative: 1.2 46–99.9
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (El Rayes, 2022) Pyridazinone p-Tolyl group; Methyl ester Not reported 70–85
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) Pyridazinone + Acetic acid Methylthio-benzyl; Free carboxylic acid Cytotoxic: 8.5 99.9
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) Pyridazinone + Acetamide Iodophenyl; Methylthio-benzyl Anticancer: 3.7 46
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1(6H)-yl]ethanethioamide (9) Pyridazinone + Thioamide Bromophenyl; Methoxybenzyl Kinase inhibition: 2.9 60–70
Hydroxyacetamide derivatives (FP1-12) Triazole + Oxazolone Hydroxyacetamide; Substituted phenyl groups Antiproliferative: 0.8–4.2 65–80

Structural Modifications and Bioactivity Trends

  • Pyridazinone vs. Triazole/Oxadiazole Cores: The target compound’s pyridazinone core exhibits superior kinase inhibition compared to triazole-based analogs (e.g., FP1-12) but lower cytotoxicity than oxadiazole-thioacetamide hybrids .
  • Substituent Effects :
    • The 4-(methylsulfanyl)phenyl group enhances lipophilicity and membrane permeability, improving anticancer activity over simpler p-tolyl derivatives (e.g., El Rayes’ compound) .
    • The isopropyl-thiadiazole moiety in the target compound reduces metabolic degradation compared to methoxy- or bromo-substituted analogs (e.g., compound 9), which show higher reactivity but lower stability .
  • Linker Groups : Acetamide bridges (as in the target compound) balance solubility and target binding, whereas thioamide or ester linkers (e.g., compound 9 or El Rayes’ derivative) compromise either stability or potency .

Pharmacological Performance

  • Antiproliferative Activity: The target compound (IC₅₀: 1.2 µM) outperforms most pyridazinone derivatives (e.g., 7a: IC₅₀ 8.5 µM) but is less potent than hydroxyacetamide-triazole hybrids (FP1-12: IC₅₀ 0.8–4.2 µM) .
  • Selectivity : Its thiadiazole ring confers selectivity for tyrosine kinases over serine/threonine kinases, a contrast to bromophenyl-thioamide analogs (compound 9) with broader kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.